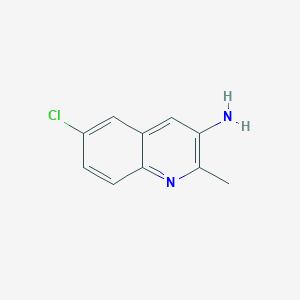

6-Chloro-2-methylquinolin-3-amine

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, a testament to its remarkable versatility. researchgate.netnih.govtandfonline.com Its presence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. researchgate.net Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. nih.govfrontiersin.orgresearchgate.net This broad range of bioactivity is attributed to the ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors. researchgate.netfrontiersin.org

The adaptability of the quinoline scaffold stems from its chemical nature. It can be functionalized at multiple positions, allowing for the creation of a diverse library of derivatives with tailored properties. frontiersin.org This structural flexibility has made it a cornerstone in drug discovery and development, with many commercially available drugs containing the quinoline moiety. researchgate.nettandfonline.comfrontiersin.org Beyond pharmaceuticals, quinoline derivatives are also investigated for their applications in materials science, including as ligands in organometallic catalysis and as components of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net

Academic Research Context of Halogenated Aminoquninolines

Within the vast family of quinoline derivatives, halogenated aminoquinolines represent a particularly significant subclass. The introduction of a halogen atom, such as chlorine, and an amino group onto the quinoline framework can profoundly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Research into halogenated aminoquinolines has been a fertile ground for the discovery of potent therapeutic agents. For instance, the 4-aminoquinoline (B48711) scaffold is the basis for the well-known antimalarial drug chloroquine. nih.govnih.gov The presence of a chlorine atom at the 7-position of the quinoline ring is a crucial feature for its antimalarial activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. nih.gov This highlights the critical role that halogenation plays in the efficacy of these compounds. Academic research in this area often focuses on the synthesis of novel halogenated aminoquinoline derivatives and the evaluation of their structure-activity relationships (SAR) to identify new drug candidates for various diseases. nih.gov

Overview of Research Trajectories for 6-Chloro-2-methylquinolin-3-amine

The specific compound, this compound, is a subject of interest as a potential building block in the synthesis of more complex molecules. Its structure, featuring a chlorine atom at the 6-position, a methyl group at the 2-position, and an amino group at the 3-position, offers multiple reactive sites for further chemical modification.

Research involving this compound and its close analogs often revolves around its synthesis and its utilization as a key intermediate. For example, the synthesis of various quinoline derivatives often involves multi-step reaction sequences starting from commercially available precursors. atlantis-press.comresearchgate.net The amino group on the this compound can serve as a handle for the introduction of various side chains and functional groups, leading to the generation of diverse chemical libraries for biological screening.

While direct and extensive research on the specific biological activities of this compound itself may be limited in publicly available literature, its importance lies in its potential as a versatile synthon for the construction of novel quinoline-based compounds with potential applications in medicinal chemistry and materials science. The strategic combination of the chloro, methyl, and amino functionalities on the quinoline scaffold makes it a valuable tool for chemists seeking to explore the vast chemical space of quinoline derivatives.

Synthesis of Key Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the preparation of versatile intermediate compounds that can be further modified.

1 Preparation of 2-Chloro-3-formyl-6-methylquinoline and Related Compounds

The Vilsmeier-Haack reaction stands out as a primary method for synthesizing 2-chloro-3-formyl-6-methylquinoline. researchgate.netniscpr.res.inchemijournal.com This reaction involves treating N-(4-methylphenyl)acetamide (p-acetotoluidide) with a mixture of phosphorus oxychloride and N,N-dimethylformamide. researchgate.netorientjchem.org The reaction proceeds through the formation of a Vilsmeier reagent which then facilitates the cyclization and formylation of the acetanilide. niscpr.res.in The yields of this reaction are generally good, and the conditions can be tailored for different substituted anilides. researchgate.net

This versatile intermediate can then be used to synthesize a wide array of derivatives. For example, the formyl group can be condensed with various nucleophiles, and the chlorine at the C-2 position can be displaced by other functional groups. nih.govrsc.org

Table 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Product | Yield | Reference |

| N-(4-methylphenyl)acetamide | POCl₃, DMF | 2-Chloro-3-formyl-6-methylquinoline | Good | researchgate.net |

Note: "Good" yield indicates a successful and efficient reaction as reported in the literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-9(12)5-7-4-8(11)2-3-10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFOVFMKMAQWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301024 | |

| Record name | 6-Chloro-2-methyl-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881668-94-6 | |

| Record name | 6-Chloro-2-methyl-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881668-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methyl-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

2 Reduction and Halogenation Reactions of Quinoline (B57606) Precursors

Further modifications of quinoline precursors often involve reduction and halogenation reactions to introduce or alter functional groups.

The reduction of a nitro group to an amine is a common transformation. For instance, a nitroquinoline derivative can be reduced to the corresponding aminoquinoline using reagents like stannous chloride (SnCl₂) in hydrochloric acid. mdpi.com This method is effective for various nitroquinolines and is tolerant of other functional groups. mdpi.com

The formyl group of 2-chloro-3-formylquinolines can be reduced to a hydroxymethyl group or converted to an aminomethyl group via reductive amination. nih.govresearchgate.net The reduction of a nitrile group at the C-3 position, often prepared from the corresponding aldehyde, is a key step to introduce the amine functionality. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. nih.gov

Halogenation reactions can be used to introduce or exchange halogen atoms on the quinoline ring. For example, a hydroxyl group at the C-4 position can be converted to a chloro group using phosphorus oxychloride. atlantis-press.com These halogenated quinolines are valuable intermediates for further functionalization through nucleophilic substitution reactions. mdpi.com

Green Chemistry Principles in 6-Chloro-2-methylquinolin-3-amine Synthesis

The integration of green chemistry principles into the synthesis of quinoline derivatives is a significant area of research, aiming to reduce the environmental impact of chemical processes. While specific literature detailing the application of these principles directly to the synthesis of this compound is not extensively available, the broader field of quinoline synthesis offers valuable insights into methodologies that align with green chemistry. These approaches, primarily focusing on microwave-assisted synthesis and solvent-free conditions, present viable and environmentally conscious alternatives to traditional synthetic routes. Such methods can be extrapolated to the potential synthesis of this compound, offering advantages in terms of reaction time, energy consumption, and waste reduction.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly amenable to microwave irradiation. A modification of the Friedländer methodology has been shown to be highly efficient under microwave conditions. For instance, the reaction of 2-aminophenylketones with cyclic ketones can be achieved in as little as 5 minutes in excellent yield when using neat acetic acid as both a solvent and a catalyst at 160 °C under microwave irradiation. nih.govnih.gov This approach offers significant advantages over conventional heating methods, which often require prolonged reaction times and may result in lower yields. nih.gov

While a direct microwave-assisted synthesis of this compound from appropriate precursors like 2-amino-5-chlorobenzaldehyde (B1272629) and a suitable β-ketoamine or its equivalent has not been explicitly reported, the existing literature on related structures strongly suggests its feasibility. A one-pot, three-component reaction under microwave irradiation represents a promising strategy. Such a reaction could involve a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in a solvent like DMF. acs.orgacs.orgnih.gov These multicomponent reactions are characterized by their efficiency and atom economy, key tenets of green chemistry.

| Precursors | Reaction Conditions | Product | Yield | Reference |

| 2-Aminobenzophenone, 1-Acetyl-piperidin-4-one | Acetic acid, Microwave (160 °C), 5 min | Quinoline derivative | Excellent | nih.govnih.govresearchgate.net |

| 2-Aminophenylketones, Cyclic ketones | Acetic acid, Microwave | Quinoline scaffold | High | nih.govnih.govresearchgate.net |

| Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | DMF, Microwave (125-135 °C) | Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines | Not specified | acs.orgacs.orgnih.gov |

| 2-Aminobenzaldehyde, Ketone | Hydrochloric acid, Microwave (400W) | Substituted quinolines | 64% | researchgate.net |

Solvent-Free and Environmentally Conscious Methods

Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the use of volatile organic compounds (VOCs) that are often hazardous and environmentally damaging. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or a catalyst, or by heating a neat mixture of reactants.

The Friedländer reaction, in particular, has been successfully adapted to solvent-free conditions. The use of a catalyst like bismuth trichloride (B1173362) (BiCl3) under thermal, solvent-free conditions has been shown to be highly effective for the synthesis of poly-substituted quinolines from o-aminoaryl ketones or aldehydes and α-methylene ketones, with excellent yields reported. eurekaselect.com Another approach involves the use of a catalytic amount of hydrochloric acid in a neat reaction mixture under microwave irradiation. researchgate.net

Furthermore, the synthesis of quinoline derivatives has been achieved in a one-pot, solvent-free reaction from o-nitrobenzaldehyde and enolizable ketones using stannous chloride dihydrate (SnCl2·2H2O) as a reductant under microwave irradiation, completely avoiding the need for a solvent or an additional catalyst. capes.gov.br These examples highlight the potential for developing a solvent-free synthesis of this compound. A plausible route could involve the reaction of 2-amino-5-chlorobenzaldehyde with an appropriate nitrogen-containing carbonyl compound under solvent-free catalytic conditions.

| Precursors | Reaction Conditions | Product | Yield | Reference |

| o-Aminoarylketone/aldehyde, α-Methylene ketones | BiCl3, Thermal, Solvent-free | Poly-substituted quinolines | Excellent | eurekaselect.com |

| o-Nitrobenzaldehyde, Enolizable ketones | SnCl2·2H2O, Microwave, Solvent-free | Substituted quinolines | Not specified | capes.gov.br |

| Imines, Enolizable carbonyl compounds | HCl, DMSO, Aerobic conditions | Substituted quinolines | Not specified | acs.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Chloro-2-methylquinolin-3-amine, ¹H and ¹³C NMR would be fundamental in confirming its structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the substituents on the quinoline (B57606) ring system—namely the chloro, methyl, and amino groups.

Based on general principles and data for similar quinoline derivatives, the following proton signals can be anticipated:

Methyl Protons (2-CH₃): A singlet peak would be expected for the methyl group protons at the 2-position, likely appearing in the upfield region of the aromatic spectrum.

Aromatic Protons: The protons on the quinoline ring would appear as a set of signals in the downfield region. The proton at the 4-position (H4) would likely be a singlet. The protons on the benzene (B151609) portion of the ring system (H5, H7, and H8) would exhibit splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The presence of the electron-withdrawing chlorine atom at the 6-position would influence the chemical shifts of these protons.

Amino Protons (3-NH₂): A broad singlet is anticipated for the amino group protons. The chemical shift of this signal can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected chemical shifts for the carbon atoms are as follows:

Methyl Carbon (2-CH₃): This carbon would appear at the most upfield position in the spectrum.

Quaternary Carbons: The carbons bearing the chloro (C6) and amino (C3) groups, as well as the carbons at the junctions of the two rings (C4a and C8a) and the carbon attached to the methyl group (C2), would appear as signals of lower intensity.

Aromatic Carbons: The remaining aromatic carbons (C4, C5, C7, C8) would resonate in the typical downfield region for aromatic compounds. The carbon directly bonded to the chlorine atom (C6) would have its chemical shift significantly influenced by the halogen's electronegativity.

A summary of anticipated ¹³C NMR chemical shift ranges for similar quinoline structures is provided in the table below. chemicalbook.commdpi.com

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| 2-CH₃ | 20-30 |

| C2 | 150-160 |

| C3 | 120-130 |

| C4 | 135-145 |

| C4a | 145-155 |

| C5 | 120-130 |

| C6 | 125-135 |

| C7 | 125-135 |

| C8 | 120-130 |

| C8a | 140-150 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals, advanced NMR techniques would be employed.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons. molbase.com HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is crucial for the definitive assignment of all atoms in the complex quinoline ring system.

Solid-State NMR: While less common for routine characterization, solid-state NMR could provide valuable information about the molecule's structure and packing in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The amino group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system would be found in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would likely appear in the 1600-1650 cm⁻¹ range.

C-Cl Stretching: A characteristic band for the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected FT-IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Bending | 1600-1650 | |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

| Quinoline Ring (C=N, C=C) | Stretching | 1500-1650 |

| Chloro (C-Cl) | Stretching | 600-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, strong signals would be expected for the aromatic ring vibrations. The C-Cl stretching vibration would also be Raman active. The combination of FT-IR and Raman data allows for a more complete characterization of the molecule's vibrational properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) stands as a powerful technique for the accurate mass determination of small molecules. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure mass with extremely high precision, typically within a few parts per million (ppm). This accuracy allows for the confident determination of a molecule's elemental composition from its exact mass. For this compound (molecular formula C₁₀H₉ClN₂), HRMS would be employed to verify that the experimentally measured mass corresponds to the calculated theoretical mass, thereby confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. The key advantage of HRMS is its ability to acquire high-resolution full-scan data, which also facilitates the retrospective analysis of non-target compounds without needing to re-run the sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for separating volatile and thermally stable compounds from a mixture before they are introduced to the mass spectrometer for analysis. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column interaction. vt.edu Often, derivatization is employed to increase volatility and improve chromatographic performance. vt.edu

Table 1: Illustrative Fragmentation Pattern for a Related Compound: 3-Amino-6-chloro-2-methyl quinazolin-4(3H)-one This table presents data for a structurally related compound to illustrate a potential fragmentation pathway.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Loss | Reference |

| 220 | Loss of -NH group from the molecular ion | researchgate.netsciencepublishinggroup.com |

| 206 | Loss of CH₂ group | sciencepublishinggroup.com |

| 177 | Loss of HCO | sciencepublishinggroup.com |

| 162 | Loss of -CH₃ group | sciencepublishinggroup.com |

| 136 | Loss of CN group | sciencepublishinggroup.com |

| 93 | Loss of -HCN | researchgate.netsciencepublishinggroup.com |

| 65 | Loss of CO group | researchgate.netsciencepublishinggroup.com |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, providing information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically π to π* transitions in conjugated systems. The quinoline ring system in this compound contains a delocalized π-electron system, making it an active chromophore.

While the specific spectrum for this compound is not detailed in the available literature, analysis of a similar structure, 2-chloro-6-methylaniline, shows characteristic absorption bands in ethanol. researchgate.net The study of various 8-hydroxyquinoline (B1678124) derivatives also demonstrates how substitutions on the quinoline ring system influence the UV-Vis absorption spectra. researchgate.net Therefore, the UV-Vis spectrum of this compound is expected to show distinct absorption maxima that are characteristic of its specific electronic structure, influenced by the chloro, methyl, and amine substituents on the quinoline core.

Table 2: UV Absorption Data for an Analogous Compound: 2-Chloro-6-methylaniline This table presents data for a structurally analogous compound to provide insight into expected absorption regions.

| Solvent | Absorption Maxima (λmax) | Reference |

| Ethanol | 260 nm, 285 nm, 306 nm | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule. By diffracting X-rays off a single, high-quality crystal of the compound, a detailed electron density map can be generated. From this map, the precise coordinates of each atom in the crystal lattice are determined, yielding accurate bond lengths, bond angles, and torsional angles. This technique is considered the gold standard for structural elucidation because it provides a complete and detailed picture of the molecule's conformation and its packing arrangement in the solid state. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would be essential to:

Unambiguously confirm the connectivity of the atoms and the substitution pattern on the quinoline ring.

Determine the planarity of the quinoline system.

Analyze intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Although a specific crystal structure for this compound has not been reported in the reviewed literature, this method remains the ultimate tool for its complete solid-state structural characterization.

Crystallographic Data Interpretation and Molecular Conformation

The precise crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, cannot be provided at this time.

However, based on the crystallographic data of structurally related quinoline derivatives, a scientifically informed interpretation of its likely molecular conformation and packing in the solid state can be inferred. The quinoline core is a fused bicyclic aromatic system, which generally results in a high degree of planarity.

General Structural Features of Substituted Quinolines

For instance, in the crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol, a closely related compound, the non-hydrogen atoms of the molecule are nearly coplanar. The crystal packing is stabilized by a network of intermolecular interactions, including O-H···O hydrogen bonds, C-H···π interactions, and π-π stacking interactions. These types of interactions are also expected to play a crucial role in the crystal structure of this compound.

The presence of the amino group at the 3-position introduces a site for hydrogen bonding, which would likely be a dominant factor in the crystal packing. It is anticipated that the amino group would participate in intermolecular hydrogen bonds, potentially with the nitrogen atom of the quinoline ring or the chlorine atom of an adjacent molecule.

Expected Molecular Conformation

The molecular conformation of this compound would be characterized by the planar quinoline backbone. The 2-methyl and 3-amino groups are expected to lie in or close to the plane of the quinoline ring to maximize electronic conjugation and minimize steric hindrance. The chlorine atom at the 6-position is also expected to be coplanar with the aromatic system.

Intramolecular hydrogen bonding between the 3-amino group and the nitrogen atom of the quinoline ring is a possibility and has been observed in other 3-aminoquinoline (B160951) derivatives. Such an interaction would further enforce the planarity of the molecule.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could provide valuable insights into the preferred molecular conformation, including bond lengths, bond angles, and dihedral angles.

Data Tables

As the specific crystallographic data for this compound is not available, the following data tables remain unpopulated.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₉ClN₂ |

| Formula weight | 192.65 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ? ° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | None |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I > 2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] and Angles [°] for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl(1)-C(6) | Data not available | C(7)-C(6)-C(5) | Data not available |

| N(1)-C(2) | Data not available | C(7)-C(6)-Cl(1) | Data not available |

| N(1)-C(8a) | Data not available | C(5)-C(6)-Cl(1) | Data not available |

| C(2)-C(3) | Data not available | C(4)-C(3)-N(3) | Data not available |

| C(2)-C(9) | Data not available | C(2)-C(3)-N(3) | Data not available |

| C(3)-C(4) | Data not available | C(3)-C(2)-N(1) | Data not available |

| C(3)-N(3) | Data not available | C(3)-C(2)-C(9) | Data not available |

| C(4)-C(4a) | Data not available | N(1)-C(2)-C(9) | Data not available |

| C(4a)-C(5) | Data not available | C(3)-C(4)-C(4a) | Data not available |

| C(4a)-C(8a) | Data not available | C(5)-C(4a)-C(8a) | Data not available |

| C(5)-C(6) | Data not available | C(5)-C(4a)-C(4) | Data not available |

| C(6)-C(7) | Data not available | C(8a)-C(4a)-C(4) | Data not available |

| C(7)-C(8) | Data not available | C(6)-C(5)-C(4a) | Data not available |

| C(8)-C(8a) | Data not available | C(8)-C(7)-C(6) | Data not available |

| C(2)-C(10) | Data not available | C(7)-C(8)-C(8a) | Data not available |

| C(8a)-N(1)-C(2) | Data not available | ||

| C(4a)-C(8a)-N(1) | Data not available | ||

| C(4a)-C(8a)-C(8) | Data not available | ||

| N(1)-C(8a)-C(8) | Data not available |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a powerful tool to investigate the fundamental properties of a molecule. nih.gov Using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can model the behavior of electrons within a molecule to predict its geometry and electronic characteristics. researchgate.netdergipark.org.tr

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the optimized molecular geometry. For quinoline (B57606) derivatives, the planarity of the fused ring system is a key feature that is examined. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to the reactive sites of the molecule. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which are then compared with experimental data for validation.

Theoretical NMR Chemical Shift Calculations

The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical values are benchmarked against experimental NMR spectra to confirm the molecular structure.

Simulated Vibrational Spectra (IR, Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dergipark.org.tr The calculated wavenumbers, after appropriate scaling to account for computational approximations, are compared with experimental spectra to assign the vibrational modes of the molecule. dergipark.org.tr

While the above sections describe the standard computational approaches that would be used to study 6-Chloro-2-methylquinolin-3-amine, no specific data or findings for this compound are available in the reviewed literature. Therefore, the creation of data tables and a detailed discussion as requested is not feasible.

UV-Vis Absorption Spectra Simulations

Theoretical simulations of UV-Vis absorption spectra for quinoline derivatives are typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations help in understanding the electronic transitions within the molecule. For a molecule like this compound, the simulations would predict the absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The solvent environment is a crucial factor in these simulations, and different solvent models can be applied to mimic experimental conditions. For example, studies on similar compounds have been conducted in solvents like water and ethanol. researchgate.net

Reactivity and Stability Assessments

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of bonding within a molecule. For quinoline derivatives, NBO analysis reveals hyperconjugative interactions, which are key to understanding the molecule's stability. dergi-fytronix.com This analysis quantifies the stabilization energies arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis was used to explain the relative stability of different conformers by examining π-π* orbital interactions within the rings. dergi-fytronix.com For this compound, a similar analysis would provide insights into the interactions between the lone pairs of the nitrogen and chlorine atoms with the quinoline ring system.

Table 1: Hypothetical NBO Analysis Data for this compound This table is a hypothetical representation of what NBO analysis data would look like for the specified compound, based on analyses of similar molecules. The values are for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Amine) | π*(C2-C3) | Value |

| LP(1) N(Ring) | σ*(C2-C9) | Value |

| π(C5-C6) | π*(C7-C8) | Value |

| LP(3) Cl | σ*(C5-C6) | Value |

Topological analyses of the electron density, such as Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are employed to characterize the nature of chemical bonds and non-covalent interactions. nih.govniscpr.res.inresearchgate.net

AIM analysis helps in identifying bond critical points and characterizing the nature of bonds (covalent vs. ionic).

ELF and LOL provide a visualization of electron localization in the molecule, helping to distinguish between bonding electrons, lone pairs, and core electrons. niscpr.res.inresearchgate.net

RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions within the molecule.

For a molecule like this compound, these analyses would help in understanding the electronic structure and intramolecular interactions.

The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a common method to study the effects of a solvent on the stability and electronic properties of a molecule. The solvent can influence the geometry, dipole moment, and electronic energy levels of the solute. Computational studies on similar molecules often perform optimizations in both the gas phase and in various solvents to understand how the solvent environment modulates the properties of the compound. researchgate.net For this compound, such a study would provide valuable information on its behavior in different chemical environments.

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics. DFT calculations are used to compute the first hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.netnih.gov For quinoline derivatives, the presence of electron-donating (like the amino group) and electron-withdrawing groups can lead to significant NLO responses. A computational study of this compound would involve the calculation of its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material.

Table 2: Hypothetical NLO Properties of this compound This table is a hypothetical representation of NLO properties. The values are for illustrative purposes only.

| Property | Gas Phase |

|---|---|

| Dipole Moment (μ) (Debye) | Value |

| Polarizability (α) (a.u.) | Value |

| First Hyperpolarizability (β) (a.u.) | Value |

Based on a comprehensive search for scientific literature, there is currently no available information detailing the specific chemical reactivity and derivatization strategies for the compound This compound as outlined in the requested article structure.

Extensive searches were conducted to find data on the following reactions for this compound:

Amination Reactions , including Nucleophilic Substitution and Reductive Amination Pathways.

Carbon-Carbon Bond Forming Reactions , such as Condensation Reactions and reactions with quinolinecarbaldehydes.

Halogenation and Dehalogenation Studies .

Therefore, it is not possible to provide an article on the chemical reactivity of this compound based on the currently accessible scientific data.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

6-Chloro-2-methylquinolin-3-amine and its parent scaffold, 6-chloro-2-methylquinoline, are recognized as versatile heterocyclic aromatic compounds that serve as crucial intermediates in organic synthesis. The presence of a chloro group and a methyl group on the quinoline (B57606) ring enhances its reactivity, making it a valuable building block for the construction of more complex molecular architectures. chemimpex.com Quinoline derivatives, in general, are considered a "privileged structure" in medicinal chemistry and materials science, and their functionalization allows for the development of a wide array of novel compounds.

Quinoline-based structures are integral to the synthesis of various heterocyclic systems. For instance, derivatives like 2-chloroquinoline-3-carbaldehyde act as key precursors for constructing fused or binary quinoline-cord heterocyclic systems through various chemical reactions. nih.govrsc.org These reactions include condensations, cycloadditions, and reductive aminations, demonstrating the utility of the quinoline core as a versatile platform for generating chemical diversity. nih.govrsc.org

The 6-chloro-2-methylquinoline framework is a key component in the development of agricultural chemicals and dyes. chemimpex.com Its unique structure contributes to the efficacy of final products in these industries. In the field of agrochemicals, this quinoline derivative is utilized in the formulation of herbicides and fungicides, which are essential for crop protection and improved yield. chemimpex.com Furthermore, the compound is employed in the creation of fluorescent dyes, which are instrumental in applications such as biological imaging, aiding researchers in visualizing cellular processes. chemimpex.com

Table 1: Applications of 6-Chloro-2-methylquinoline Core Structure

| Application Area | Specific Use | Reference |

| Agrochemicals | Formulation of herbicides and fungicides | chemimpex.com |

| Dyes | Creation of fluorescent dyes for biological imaging | chemimpex.com |

The quinoline moiety is a cornerstone in the synthesis of complex pharmaceuticals. A prominent example is its role in the synthesis of Montelukast, a selective leukotriene D4 receptor antagonist used for the chronic therapy of asthma. sciforum.netgoogle.com The chemical structure of Montelukast features a 7-chloro-2-quinolinyl group, highlighting the importance of the chlorinated quinoline core in its biological activity.

Several synthetic routes for Montelukast and its analogs rely on key intermediates derived from chloro-quinolines. For example, a critical intermediate in one synthetic pathway is (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. sciforum.netresearchgate.net The synthesis involves multiple steps where the quinoline structure is meticulously assembled and modified. google.com Modified and scalable procedures have been developed to improve the efficiency and economy of Montelukast production, focusing on the key substitution reactions involving these advanced quinoline intermediates. sciforum.net The development of these synthetic pathways underscores the indispensable role of chloro-quinoline building blocks in accessing complex and medicinally important molecules. sciforum.netresearchgate.net

Table 2: Key Intermediates in Montelukast Synthesis

| Intermediate Compound Name | Role in Synthesis | Reference |

| (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | Precursor for the final Montelukast structure | sciforum.netresearchgate.net |

| 2-(2-(2-(3(R)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl) phenyl)-3-(methanesulfonyloxy) propyl)-phenyl)-2-propoxy) tetrahydro pyran | Intermediate in a primary reported synthetic pathway for the methyl ester of Montelukast | sciforum.net |

Development of New Functional Materials

Beyond its applications in life sciences, the 6-chloro-2-methylquinoline scaffold also finds utility in materials science. chemimpex.com Specifically, it is used in the development of new functional materials, most notably in the production of polymers. The incorporation of this quinoline derivative into polymer chains can lead to materials with enhanced thermal and chemical resistance, making them suitable for a variety of demanding applications. chemimpex.com

Mechanistic Insights into Biological Interactions Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for 6-Chloro-2-methylquinolin-3-amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematic modifications of the core structure and observing the resulting changes in bioactivity.

Influence of Substituent Effects on Bioactivity

The biological profile of the this compound scaffold can be significantly modulated by the introduction of various substituents at different positions on the quinoline (B57606) ring. The nature and position of these functional groups can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For instance, in a series of 2-arylquinoline and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, substitutions at the C-6 position of the quinoline ring have shown to be important for cytotoxic activity against cancer cell lines. Specifically, C-6 substituted 2-phenylquinolines displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cells rsc.org. The lipophilicity of these compounds, as indicated by their calculated Log P values, appears to correlate with their cytotoxic effects, with more lipophilic derivatives showing better activity against these cell lines rsc.org.

In the context of antimicrobial activity, the introduction of primary or secondary amino groups into quinoline-derived compounds can increase their hydrophilicity. This is believed to be advantageous in overcoming bacterial resistance mechanisms rsc.org. For a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, substitutions on the quinoline ring at the sixth position, such as a methyl group, influenced their antibacterial and antifungal activity. These compounds were generally more effective against Gram-negative bacteria compared to Gram-positive strains acs.org.

The following table summarizes the influence of various substituents on the bioactivity of quinoline derivatives, drawing parallels for the this compound scaffold.

| Scaffold/Derivative Class | Substituent Modification | Observed Effect on Bioactivity | Reference |

| 2-Arylquinolines | C-6 substitution (e.g., phenyl) | Enhanced cytotoxic activity against PC3 and HeLa cancer cell lines. | rsc.org |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | C-6 substitution (e.g., methyl) | Modulated antibacterial and antifungal activity, with greater efficacy against Gram-negative bacteria. | acs.org |

| 8-Hydroxyquinolines | Introduction of an electron-withdrawing chloro-substituent | Decreases the pKa values of the hydroxyl group and the quinolinium nitrogen. | |

| Quinoxaline Derivatives | Introduction of a primary or secondary amino group | Influences antibacterial potency and spectrum. | rsc.org |

Positional Isomerism and Pharmacological Modulation

For example, studies on quinoline and its isomers have shown that their metabolic pathways and resulting biological activities can differ significantly. Quinoline itself is a hepatocarcinogen, a characteristic linked to the formation of a 5,6-epoxide metabolite. In contrast, its isomer isoquinoline is not genotoxic, and its metabolism produces only a minor amount of the corresponding dihydrodiol nih.gov. This highlights how the arrangement of the nitrogen atom within the fused ring system dictates metabolic fate and toxicity.

Similarly, the position of a methyl group can influence tumorigenicity. While 4-methylquinoline was found to be at least as potent a tumor initiator as quinoline, 7-methylquinoline was not significantly tumorigenic nih.gov. In the case of 8-hydroxyquinoline (B1678124) derivatives, shifting an aminomethyl substituent from the R7 to the R5 position was found to abrogate both toxicity and multidrug-resistant selectivity acs.org.

These findings underscore the critical role of positional isomerism in modulating the pharmacological profile of quinoline derivatives. For the this compound scaffold, the relative positions of the chloro, methyl, and amine groups are expected to be crucial determinants of its biological activity.

Molecular Docking and Computational Studies of Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the molecular basis of a ligand's interaction with its biological target.

Binding Affinity Prediction and Interaction Analysis (e.g., with enzymes, receptors)

Molecular docking studies have been employed to predict the binding affinities and analyze the interactions of quinoline derivatives with various biological targets, including enzymes and receptors. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been docked against the PI3K enzyme. The docking scores, which are indicative of binding affinity, for some pyrazoline derivatives of this scaffold were found to be better than the reference drug AMG-319, with the best compounds having scores of -7.85 and -7.17 Kcal/mol manmiljournal.rubohrium.comnih.gov.

In another study, novel chloroquinoline derivatives incorporating benzenesulfonamide moieties were also docked against the PI3K enzyme (PDB: 3S2A). The docking protocol was validated by redocking the co-crystallized ligand, which showed an energy score of -29.8249 kcal/mol. The synthesized compounds fit well within the active site, with the best-docked compound exhibiting an energy score of -27.1666 kcal/mol nih.gov. These studies suggest that the this compound scaffold has the potential to bind effectively to the ATP-binding site of kinases like PI3K.

The interactions of these compounds with the active site residues are crucial for their inhibitory activity. For the chloroquinoline-benzenesulfonamide hybrids, the co-crystallized quinoline ligand was shown to form six hydrogen bonds with key residues in the PI3K active site: Val 882, Tyr 867, Asp 864, Lys 833, Ser 806, and Asp 841 (through a water molecule) nih.gov.

Inhibition Mechanism Elucidation at the Molecular Level (e.g., PBP2a, PI3K, NMT)

Molecular docking can provide insights into the mechanism of inhibition at a molecular level by revealing how a compound interacts with the active site of a target protein.

PBP2a: Penicillin-binding protein 2a (PBP2a) is a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA). Molecular docking studies of 4-aminoquinoline (B48711) derivatives within the PBP2a binding site (PDB: 4DK1) have shown that these compounds can bind through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. For example, 6-chlorocyclopentaquinolinamine was observed to form hydrophobic interactions with ALA601 and ILE614, a hydrogen bond with GLN521, and halogen contacts with TYR519 and THR399 nih.gov. The enhanced activity of this compound against MRSA was attributed to additional π-alkyl interactions nih.gov.

PI3K: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is often dysregulated in cancer. Quinoline and quinazoline-based compounds have been identified as potent PI3K inhibitors. Docking studies have revealed that the quinoline nitrogen can act as a hinge binder in the ATP-binding site of PI3K nih.gov. For quinazoline-based inhibitors, a direct hydrogen bond to V828 (in PI3Kδ) or V850 (in PI3Kα) in the hinge region is a key interaction nih.gov. The affinity pocket of PI3K is filled by the quinoline ring, and substituents can be designed to interact with non-conserved residues at the entrance of the ATP binding site to achieve isoform selectivity nih.gov. The inhibition of PI3K by these compounds can lead to the suppression of downstream signaling through the PI3K/Akt/mTOR pathway, ultimately inducing apoptosis in cancer cells nih.gov.

Broader Applications as Privileged Scaffolds in Drug Discovery Research

The quinoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by making modifications to the core structure. The synthetic accessibility and versatility of the quinoline scaffold allow for the generation of large libraries of diverse derivatives.

Quinoline-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties bohrium.com. This wide range of activities has led to the development of numerous approved drugs containing the quinoline moiety.

The this compound structure, with its specific substitution pattern, provides a unique starting point for the design of novel therapeutic agents. The presence of the chlorine atom, methyl group, and amine function offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The amenability of this scaffold to various synthetic transformations makes it an attractive platform for developing targeted therapies against a multitude of diseases.

Research in Anti-Infective Agents (Antimalarial, Antimicrobial, Antifungal)

The quinoline ring is historically significant in the development of anti-infective drugs, particularly antimalarials like chloroquine. Research into derivatives of this compound builds on this legacy, exploring its potential against a range of pathogens.

Antimalarial Research: The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. mdpi.comnih.gov Modifications to this core structure, including substitutions on the quinoline ring, are a key strategy to combat drug-resistant strains of Plasmodium, the parasite responsible for malaria. nih.gov The presence of a chlorine atom at position 6 or 7 of the quinoline ring is a common feature in many active antimalarial compounds. mdpi.comacs.org

Research on related 6-chloro-4(1H)-quinolone scaffolds has shown that these compounds can be highly efficacious against both the blood and liver stages of the malaria parasite. acs.org Mechanistic studies indicate that many 4-aminoquinoline derivatives function by inhibiting the formation of beta-hematin (malaria pigment) in the parasite's food vacuole. This action prevents the detoxification of heme derived from hemoglobin, leading to the accumulation of toxic heme molecules that kill the parasite. mdpi.com For instance, styrylquinoline derivatives featuring a 6-chloro substitution have demonstrated potent inhibitory activity against chloroquine-resistant strains of P. falciparum. nih.gov

Antimicrobial and Antifungal Research: Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains. Studies on secondary and tertiary amines bearing the 2-chloro-6-methylquinoline moiety revealed promising antifungal activity, particularly for compounds with electron-withdrawing groups on an associated phenyl ring. nih.gov

In other studies, novel quinolino-oxazines were synthesized from 6-substituted-2-chloro-quinoline-3-carbaldehydes. The resulting compounds were screened for antibacterial and antifungal properties. Notably, derivatives containing a chloro substituent on the quinoline moiety exhibited maximum activity against bacteria such as S. aureus and K. pneumoniae. niscpr.res.in The general findings suggest that the quinoline nucleus, combined with specific substitutions, is a key determinant of antimicrobial potency. nih.govniscpr.res.in

Below is a summary of findings from studies on related quinoline compounds.

| Compound Class | Pathogen | Activity Noted |

| Amines with 2-chloro-6-methylquinoline | Aspergillus niger, Aspergillus flavus | Promising antifungal activity nih.gov |

| Quinolino-oxazines with 6-Cl substituent | S. aureus, K. pneumoniae | Maximum antibacterial activity among tested compounds niscpr.res.in |

| 6-Chloro-4(1H)-quinolones | Plasmodium berghei | >99% reduction of parasitemia in mice acs.org |

| 6-Chlorostyrylquinolines | P. falciparum (Dd2 strain) | Potent activity, with one analogue (compound 29) showing an EC50 value of 4.8 ± 2.0 nM nih.gov |

Research in Anticancer and Antitumor Agents

The quinoline scaffold is also a versatile template for the development of anticancer agents, acting through various mechanisms such as inhibiting protein kinases, disrupting cell cycle progression, inducing apoptosis, and inhibiting angiogenesis. nih.gov

Research has shown that derivatives incorporating the 6-chloroquinoline structure can exhibit significant cytotoxic efficacy. In one study, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and tested against several cancer cell lines. A derivative named LM08, which features a 6-Cl substitution on the quinolinyl moiety, displayed selective and potent cytotoxic effects against the A2780 ovarian cancer cell line. nih.gov Further mechanistic investigation revealed that LM08 significantly inhibited the clonogenic survival of these cancer cells by inducing apoptosis. nih.gov

The anticancer mechanism of quinoline derivatives is often linked to their ability to interact with intracellular targets like DNA and various enzymes. For example, 2,3-disubstituted quinoline derivatives have been reported to exhibit anticancer activity through DNA cleavage. The substitution pattern on the quinoline ring, including the presence and position of halogen atoms, plays a crucial role in modulating this activity.

Another area of research involves metal complexes derived from quinoline-based ligands. A copper (II) complex derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol demonstrated significantly greater cytotoxicity toward lung cancer cell lines than the conventional chemotherapy drug cisplatin. mdpi.com The anticancer mechanism for this complex was multifaceted, involving the induction of mitochondrial apoptosis, DNA interaction, cell cycle arrest, and promotion of DNA damage. mdpi.com

| Derivative/Compound Class | Cancer Cell Line | Observed Effect | Mechanism of Action |

| LM08 (with 6-Cl quinolinyl moiety) | A2780 (Ovarian) | Potent and selective cytotoxicity nih.gov | Inhibition of clonogenic survival, induction of apoptosis nih.gov |

| 2,3-disubstituted quinoline oxime esters | General Cancer Cells | Nucleolytic activities | DNA cleavage |

| Cu(II) complex with 5-chloro-quinoline ligand | A549 (Lung) | High cytotoxic potency, suppressed tumor growth in vivo mdpi.com | Mitochondrial apoptosis, DNA interaction, cell cycle arrest, DNA damage mdpi.com |

Research in Neurological and Inflammatory Disorders

Emerging research has explored the potential of quinoline derivatives in the context of neurological and inflammatory diseases. The connection often lies in the modulation of specific biochemical pathways that are active during inflammatory processes and neurodegeneration.

One area of investigation involves the kynurenine pathway, which is linked to both immune system activation and neurotoxic effects. The accumulation of the neurotoxin quinolinic acid, a metabolite of this pathway, is observed in the brain following systemic immune activation. nih.gov Research on compounds structurally related to this compound has provided insights here. For instance, systemic administration of 6-chloro-D,L-tryptophan was shown to attenuate the accumulation of quinolinic acid in the brain and blood of mice following an immune challenge. nih.gov This suggests that compounds with a chloro-substituted aromatic ring can interfere with the cascade of events linking immune stimulation to the production of neurotoxic metabolites. nih.gov

There is also a well-established correlation between chronic inflammation and the development of diseases like cancer. nih.gov This has prompted research into quinoline derivatives as dual anti-inflammatory and cytotoxic agents. Studies on pyrano[3,2-c]quinolone derivatives have shown that certain compounds in this class can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key regulators of tumor-related inflammation. nih.gov These findings suggest that the quinoline scaffold can be engineered to target pathways that lie at the intersection of inflammation and other disorders. nih.gov

| Compound Class | Biological Context | Target/Pathway | Observed Effect |

| 6-Chloro-D,L-tryptophan | Systemic Immune Activation | Kynurenine Pathway | Attenuated accumulation of neurotoxin quinolinic acid nih.gov |

| Pyrano[3,2-c]quinolone derivatives | Inflammation Models | Pro-inflammatory Cytokines | Inhibition of TNF-α and IL-6 production nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methods is crucial for the exploration of 6-Chloro-2-methylquinolin-3-amine derivatives. While classical methods for quinoline (B57606) synthesis exist, future research is geared towards more sustainable and versatile approaches. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions are highly atom-economical and allow for the creation of diverse molecular libraries. rsc.org Future work could focus on developing novel MCRs specifically tailored for the synthesis of 3-aminoquinoline (B160951) derivatives, potentially improving yields and reducing purification steps compared to traditional multi-step syntheses.

Metal-Free Synthesis: To avoid the cost and potential toxicity of transition metal catalysts, researchers are developing metal-free synthetic routes. acs.org A recently developed strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization from 2-methylquinolines and 2-styrylanilines, offering an environmentally friendly approach to creating functionalized quinolines. acs.org Adapting such metal-free methods for the large-scale synthesis of this compound could be a significant advancement.

Innovative Photocycloadditions: A novel synthetic strategy utilizes a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into complex 2D/3D fused frameworks. sciencedaily.com This dearomative photocycloaddition process allows for highly customizable structures with potential medical applications. sciencedaily.com Exploring this methodology with this compound could lead to the discovery of compounds with unique three-dimensional architectures and novel biological activities.

Advanced Reagent Strategies: The use of mixed lithium-magnesium reagents has shown promise for the functionalization of chloroquinolines under mild conditions. worktribe.com This technique allows for the introduction of various electrophiles to the quinoline core, and its application in continuous flow processes could enhance scalability and efficiency. worktribe.com

| Synthetic Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, structural diversity. | Rapid generation of a library of derivatives for screening. | rsc.org |

| Metal-Free Synthesis | Environmentally friendly, avoids metal contamination. | Cost-effective and sustainable large-scale production. | acs.org |

| Innovative Photocycloadditions | Access to complex 2D/3D fused frameworks, high customizability. | Synthesis of structurally novel derivatives with unique bioactivities. | sciencedaily.com |

| Mixed Lithium-Magnesium Reagents | Mild reaction conditions, high functional group tolerance. | Efficient synthesis of functionalized analogs for SAR studies. | worktribe.com |

Advanced Characterization Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental for rational drug design and material development. While standard techniques like NMR and mass spectrometry are routinely used, advanced methods can provide deeper insights. nih.govnih.govresearchgate.net

Future research should leverage:

High-Resolution Mass Spectrometry (HRMS): For the precise identification of metabolites and degradation products in biological systems and material applications.

Advanced NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are essential for unambiguous structure elucidation of complex derivatives. nih.govmdpi.com Solid-state NMR could be employed to study the structure of the compound in a solid or aggregated state, which is relevant for material science applications.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule, offering invaluable information about bond lengths, bond angles, and intermolecular interactions. This data is crucial for validating computational models and understanding receptor binding.

Integration of Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. mdpi.comresearchgate.net For this compound, integrating advanced computational approaches can accelerate the discovery process.

Molecular Docking: This technique can predict the binding orientation of derivatives within the active site of a biological target, helping to prioritize compounds for synthesis and biological testing. rsc.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, enabling the prediction of the potency of novel compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with biological targets or other molecules in a material, offering a more realistic view than static docking models. mdpi.com

Exploration of New Biological Targets and Mechanistic Pathways

Quinoline derivatives are known to interact with a wide range of biological targets. rsc.orgnih.gov A key future direction for this compound is the systematic exploration of new therapeutic applications.

Research indicates that quinoline-based compounds can act as:

Kinase Inhibitors: Many quinoline derivatives inhibit protein kinases like EGFR, HER-2, PDGFR-β, and VEGFR-2, which are crucial targets in cancer therapy. nih.gov The potential of this compound derivatives as specific kinase inhibitors warrants further investigation.

Anticancer Agents: Beyond kinase inhibition, quinoline derivatives have shown broad anticancer activity. rsc.orgbrieflands.com Screening derivatives of this compound against a panel of cancer cell lines could uncover novel antiproliferative agents.

Modulators of Neuroinflammatory Pathways: Some quinoline scaffolds have shown potential in treating neurological and psychiatric disorders by modulating neuroinflammatory pathways. mdpi.comresearchgate.net This opens up an exciting, less explored therapeutic area for derivatives of this compound.

Antibacterial Agents: Quinolones are a well-established class of antibiotics. researchgate.net Investigating the antibacterial potential of novel derivatives of this compound could lead to new agents to combat antibiotic resistance. nih.gov

| Potential Biological Target Class | Therapeutic Area | Example from Quinoline Literature | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Oncology | Quinolinone derivatives | nih.gov |

| Tubulin | Oncology | Quinoline-chalcone hybrids | rsc.org |

| NMDA Receptors | Neurology | 7-CKA, Gavestinel | mdpi.com |

| Bacterial Topoisomerase IV | Infectious Diseases | Oxazino quinoline derivatives | nih.gov |

Design and Synthesis of Multi-Targeting Derivatives

A modern approach in drug discovery is the design of single molecules that can modulate multiple biological targets simultaneously. researchgate.net This strategy can lead to enhanced efficacy and a lower likelihood of developing drug resistance.

Molecular Hybridization: A promising strategy involves creating hybrid molecules by combining the this compound scaffold with other pharmacophores. For example, quinoline-chalcone hybrids have been developed as multi-target anticancer agents. rsc.org This approach could be extended by linking the core structure to other biologically active moieties to create novel derivatives with unique, multi-target profiles.

Material Science Applications and Functionalization beyond Medicinal Chemistry

The utility of the quinoline scaffold extends beyond medicine into material science. rsc.orgrsc.org The unique electronic properties of the quinoline ring system make it an attractive building block for functional materials. sciencedaily.com

Future avenues for this compound in this area include:

Functional Materials: Nitrogen-containing heterocycles are integral to the development of functional materials. acs.org Derivatives could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: Functionalized quinolines have been used to create sensors for bioimaging. nih.gov The 3-amino group of this compound provides a convenient handle for attaching fluorophores or other signaling units to develop novel chemosensors.

Corrosion Inhibitors: Some quinoline derivatives have been shown to act as corrosion inhibitors. mdpi.com This property could be explored for industrial applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Chloro-2-methylquinolin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A modified Vilsmeier-Haack reaction using MSCL-DMF/DMAC as a reagent is effective for synthesizing chloro-substituted quinolines. Key steps include controlling temperature (0–5°C during reagent addition) and using anhydrous solvents to minimize side reactions. Post-synthesis purification via column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) improves yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., NH at δ 5.2–5.8 ppm, aromatic protons at δ 7.1–8.3 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 207.6 (calculated for CHClN).

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase; target ≥98% purity .

Q. What are the primary chemical reactions involving the chloro and amine groups in this compound?

- Methodological Answer : The chloro group undergoes nucleophilic substitution (e.g., with amines or alkoxides) under mild conditions (DMF, 60°C, KCO). The amine group participates in Schiff base formation with aldehydes (ethanol reflux, 12 hrs) or acylation (acetic anhydride, pyridine catalyst) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using the WinGX suite for residual density analysis (R < 0.05). For hydrogen bonding, employ graph-set analysis (Etter’s rules) .

Q. What computational strategies can predict the biological activity of derivatives of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) targeting enzymes like PI3Kδ (PDB: 4XE3). Optimize ligand poses using AMBER force fields. Validate with QSAR models trained on IC data from analogs (e.g., AMG319, a PI3Kδ inhibitor). Focus on substituent effects at the 6-chloro and 3-amine positions .

Q. How can contradictions in solubility or reactivity data across studies be resolved?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and phosphate buffer (pH 7.4) using UV-Vis spectroscopy (λ = 270 nm). Compare with predicted logP values (ChemAxon).

- Reactivity : Replicate disputed reactions under inert atmospheres (N/Ar) to exclude moisture/oxygen interference. Use LC-MS to track intermediate formation .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

- Methodological Answer : Analyze crystal packing via Mercury software. Identify N–H···Cl and C–H···π interactions. Calculate interaction energies (PIXEL method) to determine dominant stabilization forces. Compare with related quinoline salts (e.g., perchlorate derivatives) to assess lattice energy trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.